molecular formula C14H19ClN2O2 B2433481 tert-butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate CAS No. 1315365-85-5

tert-butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate

Cat. No.: B2433481
CAS No.: 1315365-85-5
M. Wt: 282.77
InChI Key: HJSJGOZAQBFPAB-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It features a quinoline ring system substituted with a chlorine atom and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Chlorination: The quinoline ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Carbamate Formation: The final step involves the reaction of the chlorinated quinoline with tert-butyl isocyanate to form the desired carbamate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms involving carbamates and quinoline derivatives.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
  • Used in the development of novel pharmaceuticals targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The quinoline ring system may also interact with aromatic residues through π-π stacking interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • tert-Butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate
  • tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride

Comparison:

  • tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is unique due to the specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity.
  • Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-12-6-7-16-11-5-4-9(15)8-10(11)12/h4-5,8,12,16H,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSJGOZAQBFPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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